molecular formula C27H32N2O5 B12176297 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12176297
M. Wt: 464.6 g/mol
InChI Key: QTFQAZLQWIYWIQ-WJTDDFOZSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes various functional groups such as hydroxyl, methoxybenzoyl, morpholinyl, and isopropylphenyl

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O5/c1-18(2)19-4-6-20(7-5-19)24-23(25(30)21-8-10-22(33-3)11-9-21)26(31)27(32)29(24)13-12-28-14-16-34-17-15-28/h4-11,18,24,30H,12-17H2,1-3H3/b25-23+

InChI Key

QTFQAZLQWIYWIQ-WJTDDFOZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN4CCOCC4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts that facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents on the aromatic rings or the morpholinyl group. Examples include:

  • 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperidin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(methyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

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